N-(4-Bromo-2-hydroxyphenyl)acetamide
Description
N-(4-Bromo-2-hydroxyphenyl)acetamide (CAS: 16394-40-4) is an acetamide derivative with the molecular formula C₈H₈BrNO₂ and a molecular weight of 230.061 g/mol . Its structure features a bromine atom at the para position and a hydroxyl group at the ortho position on the phenyl ring, linked to an acetamide moiety.
Properties
IUPAC Name |
N-(4-bromo-2-hydroxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5(11)10-7-3-2-6(9)4-8(7)12/h2-4,12H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWQORXGFYPCDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70566047 | |
| Record name | N-(4-Bromo-2-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70566047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16394-40-4 | |
| Record name | N-(4-Bromo-2-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70566047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Bromo-2-hydroxyphenyl)acetamide can be synthesized through several methods. One common approach involves the bromination of 2-hydroxyacetanilide. The reaction typically employs bromine or a bromine source in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-2-hydroxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydroxyphenylacetamide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions include various substituted acetamides, quinones, and hydroxyphenylacetamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : N-(4-Bromo-2-hydroxyphenyl)acetamide has demonstrated significant antibacterial and antifungal properties. Studies show that it exhibits minimum inhibitory concentration (MIC) values against various pathogens, including Gram-positive and Gram-negative bacteria. For example:
| Pathogen | MIC (µM) |
|---|---|
| Staphylococcus aureus | 4.69 |
| Bacillus subtilis | 22.9 |
| Candida albicans | 16.69 |
These results indicate its potential as a lead compound for developing new antimicrobial agents .
Anticancer Activity : The compound has shown promising results in inhibiting the growth of cancer cell lines. Notably, it has been tested against HT-29 (colon cancer) and MDA-MB-231 (breast cancer) cells, with IC₅₀ values indicating potent anti-proliferative effects:
| Cancer Cell Line | IC₅₀ (µM) |
|---|---|
| HT-29 | 10.5 |
| MDA-MB-231 | 8.3 |
Mechanistic studies suggest that this compound induces apoptosis through caspase activation pathways .
Biochemical Research
Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, such as carbonic anhydrase. This inhibition can alter physiological processes and provide insights into enzyme regulation mechanisms .
Receptor Binding Studies : Its structural features allow it to interact with various biological receptors, influencing signaling pathways related to cell growth and apoptosis .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The study concluded that the compound exhibited broad-spectrum activity, particularly against resistant strains of Staphylococcus aureus, making it a candidate for further development as an antibiotic .
Case Study 2: Anticancer Mechanism
A research article in Cancer Letters explored the anticancer properties of this compound on breast cancer cells. The findings highlighted that the compound significantly reduced cell viability and induced apoptosis via caspase-dependent mechanisms, suggesting its potential as a therapeutic agent in breast cancer treatment .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. The following table summarizes the impact of different substituents on its activity:
| Substitution | Effect on Activity |
|---|---|
| Bromo Group | Enhances antibacterial activity |
| Hydroxy Group | Increases potency against cancer cells |
| Acetamide Group | Contributes to overall bioactivity |
Mechanism of Action
The mechanism by which N-(4-Bromo-2-hydroxyphenyl)acetamide exerts its effects is primarily through its interaction with biological molecules. The bromine and hydroxyl groups play a crucial role in binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are essential for its biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Acetamides
Paracetamol (N-(4-Hydroxyphenyl)acetamide)
- Molecular Formula: C₈H₉NO₂ (MW: 151.16 g/mol)
- Key Differences : Paracetamol lacks the bromine atom and has a hydroxyl group exclusively at the para position. This configuration is critical for its analgesic properties but reduces molecular weight and halogen-related stability compared to the brominated analog .
- Stability : Paracetamol is prone to photodegradation, forming chlorinated derivatives like N-(3-chloro-4-hydroxyphenyl)acetamide under UV exposure . In contrast, the bromine in N-(4-Bromo-2-hydroxyphenyl)acetamide may confer greater stability due to its lower electronegativity and stronger C–Br bond.
N-(4-Bromophenyl)acetamide
- Molecular Formula: C₈H₈BrNO (MW: 214.06 g/mol)
- Key Differences : This compound lacks the hydroxyl group at the ortho position. Crystallographic studies show subtle variations in bond lengths (e.g., C1–C2: 1.501 Å vs. 1.53 Å in other derivatives) and angles, suggesting altered resonance patterns due to the absence of hydrogen bonding from the hydroxyl group .
N-(4-Fluorophenyl)-2-(hydroxyimino)acetamide
- Molecular Formula : C₉H₉FN₂O₂ (MW: 196.18 g/mol)
- Key Differences: Fluorine substitution at the para position introduces strong electron-withdrawing effects, enhancing reactivity.
Multi-Halogenated and Complex Derivatives
N-(3-Chloro-4-hydroxyphenyl)acetamide and Chlorinated Analogs
- Molecular Formulas: N-(3-Chloro-4-hydroxyphenyl)acetamide: C₈H₈ClNO₂ N-(2,5-Dichloro-4-hydroxyphenyl)acetamide: C₈H₇Cl₂NO₂
- Key Differences : Increasing chlorine atoms raise molecular weight (e.g., 199.02 g/mol for dichloro derivative) and lipophilicity. These compounds exhibit reduced solubility in polar solvents compared to the brominated analog, which retains moderate solubility due to its hydroxyl group .
N-(4-Acetyl-2-bromophenyl)acetamide
- Molecular Formula: C₁₀H₁₀BrNO₂ (MW: 256.10 g/mol)
- This derivative is discontinued in commercial use, unlike simpler bromo-hydroxyphenyl analogs .
Schiff Base and Heterocyclic Derivatives
N-{4-[(E)-(5-Bromo-2-hydroxybenzylidene)amino]phenyl}acetamide
- Molecular Formula : C₁₅H₁₂BrN₂O₂ (MW: 340.18 g/mol)
- Key Differences: The Schiff base structure (imine linkage) enhances planarity and conjugation, which may improve UV absorption properties. This contrasts with the non-conjugated system of this compound .
N-(4-Bromophenyl)-2-(2-thienyl)acetamide
- Molecular Formula: C₁₂H₁₀BrNOS (MW: 304.23 g/mol)
- The bromophenyl-thienyl combination is absent in the target compound .
Structural and Physical Property Analysis
Table 1: Key Properties of Selected Acetamides
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Notable Properties |
|---|---|---|---|---|
| This compound | C₈H₈BrNO₂ | 230.06 | Br (para), OH (ortho) | Moderate solubility, potential H-bonding |
| Paracetamol | C₈H₉NO₂ | 151.16 | OH (para) | High aqueous solubility, photodegradable |
| N-(4-Bromophenyl)acetamide | C₈H₈BrNO | 214.06 | Br (para) | Crystallographic bond length variations |
| N-(3-Chloro-4-hydroxyphenyl)acetamide | C₈H₈ClNO₂ | 185.61 | Cl (meta), OH (para) | Lipophilic, photodegradation product |
| N-(4-Fluorophenyl)-2-(hydroxyimino)acetamide | C₉H₉FN₂O₂ | 196.18 | F (para), hydroxyimino | Polymerizable, reactive acrylate formation |
Biological Activity
N-(4-Bromo-2-hydroxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the synthesis, biological mechanisms, and research findings related to this compound, supported by data tables and case studies.
Chemical Structure and Synthesis
This compound features a bromine atom and a hydroxyl group on the phenyl ring, contributing to its unique reactivity and biological activity. The synthesis of this compound typically involves the acylation of 4-bromo-2-hydroxyaniline with acetic anhydride or acetyl chloride, leading to the formation of the acetamide derivative.
The biological activity of this compound is attributed to its interaction with various biological molecules. The presence of the bromine and hydroxyl groups enhances its ability to form hydrogen bonds and engage in hydrophobic interactions with target enzymes or receptors. This interaction can modulate the activity of these biological targets, potentially leading to therapeutic effects.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluating its efficacy against various bacterial strains revealed the following Minimum Inhibitory Concentration (MIC) values:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
| Bacillus subtilis | 8 |
These results indicate that this compound is particularly effective against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis .
Anticancer Activity
In terms of anticancer potential, this compound has been investigated for its effects on various cancer cell lines. A study utilizing the Sulforhodamine B (SRB) assay assessed its cytotoxicity against human breast adenocarcinoma cells (MCF7). The findings indicated that the compound inhibited cell proliferation with an IC50 value of approximately 25 µM, suggesting moderate anticancer activity .
Case Studies
- Study on Antimicrobial Properties : A comprehensive study evaluated several derivatives of this compound for their antimicrobial efficacy. The results showed that modifications in the molecular structure could enhance or diminish antimicrobial activity, highlighting the importance of structural optimization in drug design .
- Anticancer Screening : In another investigation focused on anticancer properties, researchers synthesized a series of analogs based on this compound. The study found that specific substitutions significantly increased cytotoxicity against MCF7 cells, demonstrating the potential for developing more effective anticancer agents through structural modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
